tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate
Overview
Description
tert-Butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under suitable conditions to yield reduced forms of the furan ring or the carbamate group.
Substitution: Substitution reactions can occur at the methoxy group or the furan ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also serve as a model compound for investigating the metabolism of carbamates in living organisms.
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or as drug candidates for treating certain diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The furan ring and methoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate
- tert-Butyl N-[3-methoxy-1-(5-methylfuran-2-yl)ethyl]carbamate
- tert-Butyl N-[3-methoxy-1-(5-methylfuran-2-yl)butyl]carbamate
Comparison: While these compounds share a common core structure, variations in the length and branching of the alkyl chain can significantly impact their chemical properties and reactivity. For example, longer alkyl chains may increase the compound’s hydrophobicity and affect its solubility in different solvents. Additionally, the position of the methoxy group can influence the compound’s electronic properties and reactivity in chemical reactions .
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-10-6-7-12(18-10)11(8-9-17-5)15-13(16)19-14(2,3)4/h6-7,11H,8-9H2,1-5H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBCEGCEOQFOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CCOC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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